methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride
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Overview
Description
methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride is a chiral compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. This process can be catalyzed by chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
Uniqueness
methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis, providing an advantage over similar compounds in certain applications.
Biological Activity
Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate hydrochloride, also known as methyl (S)-2-(1-aminoethyl)benzoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. Its structure includes:
- A benzoate group linked to an aminoethyl moiety .
- A hydrochloride form that enhances solubility and stability.
The presence of both an amino group and a methyl ester functional group suggests potential reactivity in various biological contexts, particularly in medicinal applications.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antiviral Activity : Preliminary studies indicate that this compound may act as an inhibitor of the hepatitis C virus helicase, suggesting its potential as a therapeutic agent against viral infections.
- Enzyme Interaction : The amino group can form hydrogen bonds with target enzymes or receptors, potentially modulating their activity. This interaction is crucial for its role as a biochemical probe in receptor studies.
- Fungal Inhibition : Related compounds have demonstrated effectiveness in controlling fungal growth, which may extend to this compound due to structural similarities.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound's amino group allows it to interact with various molecular targets through hydrogen bonding and electrostatic interactions, influencing their function.
- Chemical Reactivity : It can undergo several reactions:
- Oxidation : The amino group can be oxidized to form imines or nitriles.
- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to the formation of amides or other derivatives.
Case Study 1: Antiviral Potential
A study focused on the antiviral properties of this compound highlighted its inhibitory effects on hepatitis C virus helicase. In vitro assays demonstrated that the compound could significantly reduce viral replication by interfering with the helicase's function. Further research is needed to elucidate the precise binding mechanisms and optimize the compound for therapeutic use.
Case Study 2: Fungal Inhibition
Research into similar benzimidazole derivatives has shown promising results in controlling fungal pathogens. Methyl (S)-2-(1-aminoethyl)benzoate hydrochloride was evaluated for its antifungal properties against common agricultural fungi. Results indicated a significant reduction in fungal spore viability, suggesting potential applications in agriculture for crop protection.
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Methyl 3-(1-aminoethyl)benzoate hydrochloride | High | Variation in position affects biological activity |
Methyl 4-(1-aminoethyl)benzoate | Moderate | Lacks hydrochloride salt; different solubility profile |
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | Moderate | Contains a naphthalene moiety; different pharmacological properties |
This table illustrates the unique features of this compound compared to related compounds, emphasizing its potential for further research in drug development.
Properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3;/h4-6,8H,12H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAUHYRYPQSDBJ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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